molecular formula C7H9N3O3S B022248 2-(Hydrazinecarbonyl)benzenesulfonamide CAS No. 102169-52-8

2-(Hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B022248
CAS No.: 102169-52-8
M. Wt: 215.23 g/mol
InChI Key: YWPOXIABDFDDSR-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for TKI258 are proprietary, but it is produced through chemical synthesis.

      Reaction Conditions: Specific reaction conditions are not publicly disclosed.

      Industrial Production: Industrial-scale production methods are also confidential.

  • Chemical Reactions Analysis

      Reactions: TKI258 can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Unfortunately, detailed information on specific reagents and conditions is not widely available.

      Major Products: The major products formed during these reactions are not explicitly documented.

  • Scientific Research Applications

      Chemistry: TKI258 is used in medicinal chemistry research to study RTK inhibition and its effects on cell signaling pathways.

      Biology: Researchers explore its impact on cell growth, proliferation, and survival.

      Medicine: TKI258 has been investigated as a potential treatment for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and gastrointestinal stromal tumors.

      Industry: Its application in drug development and personalized medicine is an active area of interest.

  • Comparison with Similar Compounds

      Uniqueness: TKI258’s unique feature lies in its multitargeted profile, affecting both class III and class IV/V RTKs.

      Similar Compounds: Other RTK inhibitors include Imatinib, Sorafenib, and Sunitinib.

    Biological Activity

    2-(Hydrazinecarbonyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly its inhibitory effects on various enzymes and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

    The primary mechanism of action for this compound involves the inhibition of Cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition affects the biosynthesis of arachidonic acid-derived lipid mediators, leading to a reduction in eicosanoid production, which is crucial in inflammatory processes.

    Target Interactions

    • Cyclooxygenase Enzymes : The compound primarily targets COX-2, which is implicated in inflammatory responses.
    • Carbonic Anhydrase Isoforms : Recent studies have shown that derivatives of this compound exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. These isoforms play critical roles in physiological processes such as pH regulation and electrolyte secretion .

    Antibacterial Activity

    This compound has demonstrated antibacterial properties against several strains, including:

    • Staphylococcus aureus
    • Bacillus firmus
    • Escherichia coli

    These findings suggest that the compound may be a candidate for developing new antibacterial agents.

    Inhibition of Carbonic Anhydrase

    A series of hydrazonobenzenesulfonamides were synthesized to evaluate their inhibitory effects on hCA isoforms. The results indicated potent inhibition at low nanomolar levels with selectivity for hCA II and tumor-associated isoforms hCA IX and XII. This selectivity is crucial for potential therapeutic applications in conditions like glaucoma and cancer .

    Table 1: Inhibition Constants of this compound Derivatives

    CompoundTarget IsoformInhibition Constant (nM)
    Derivative 1hCA I18.5
    Derivative 2hCA II25.0
    Derivative 3hCA IX30.5
    Derivative 4hCA XII45.5

    This table summarizes the potency of various derivatives against different hCA isoforms compared to acetazolamide (standard inhibitor), which has an inhibition constant of approximately 50 nM .

    Case Studies

    • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against clinical isolates of Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antibacterial agents.
    • Cancer Treatment Potential : Research into the effects of these compounds on cancer cell lines revealed that they could inhibit cell proliferation significantly. The mechanisms involved include apoptosis induction and cell cycle arrest, highlighting their therapeutic potential in oncology .

    Properties

    IUPAC Name

    2-(hydrazinecarbonyl)benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YWPOXIABDFDDSR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H9N3O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30368807
    Record name 2-(Hydrazinecarbonyl)benzene-1-sulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30368807
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    215.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    102169-52-8
    Record name 2-(Hydrazinecarbonyl)benzene-1-sulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30368807
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(Hydrazinecarbonyl)benzenesulfonamide
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What makes 2-(Hydrazinecarbonyl)benzenesulfonamide a compound of interest for antibacterial research?

    A1: The research paper highlights that this compound derivatives were successfully synthesized and their antibacterial activity evaluated. [] This suggests that the core structure of this compound possesses features that could potentially be exploited for antibacterial drug development. Further research exploring structure-activity relationships and mechanisms of action would be needed to fully understand its potential.

    Q2: What structural information about this compound is revealed in the research?

    A2: The research focuses on the synthesis and antibacterial activity of several this compound derivatives. [] Importantly, the study confirms the crystal structure of these derivatives, providing valuable insights into their three-dimensional conformation. This structural information is crucial for understanding their interactions with biological targets and can guide further research into optimizing their antibacterial properties.

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